molecular formula C10H8ClNO2 B14761915 Methyl 2-(4-Chloro-2-cyanophenyl)acetate

Methyl 2-(4-Chloro-2-cyanophenyl)acetate

Cat. No.: B14761915
M. Wt: 209.63 g/mol
InChI Key: GXDMMYJGRZYIRP-UHFFFAOYSA-N
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Description

Methyl 2-(4-Chloro-2-cyanophenyl)acetate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of phenylacetic acid and is characterized by the presence of a chloro and a cyano group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-Chloro-2-cyanophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-chloro-2-cyanophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Chloro-2-cyanophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylacetic esters.

    Hydrolysis: The major product is 2-(4-chloro-2-cyanophenyl)acetic acid.

    Reduction: The major product is 2-(4-chloro-2-aminophenyl)acetate.

Scientific Research Applications

Methyl 2-(4-Chloro-2-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Chloro-2-cyanophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-cyanophenyl)acetate
  • Methyl 2-(3-chloro-4-cyanophenyl)acetate
  • Methyl (2-cyanophenyl)acetate

Uniqueness

Methyl 2-(4-Chloro-2-cyanophenyl)acetate is unique due to the specific positioning of the chloro and cyano groups on the benzene ring, which influences its reactivity and potential applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(4-chloro-2-cyanophenyl)acetate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4H,5H2,1H3

InChI Key

GXDMMYJGRZYIRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

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